molecular formula C40H58P2 B12513064 (R)-12,43-Bis(dicyclohexylphosphanyl)-1,4(1,4)-dibenzenacyclohexaphane

(R)-12,43-Bis(dicyclohexylphosphanyl)-1,4(1,4)-dibenzenacyclohexaphane

Cat. No.: B12513064
M. Wt: 600.8 g/mol
InChI Key: BWDGPRMKWKGHER-UHFFFAOYSA-N
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Description

®-12,43-Bis(dicyclohexylphosphanyl)-1,4(1,4)-dibenzenacyclohexaphane is a complex organophosphorus compound It is known for its unique structure, which includes two dicyclohexylphosphanyl groups attached to a dibenzenacyclohexaphane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-12,43-Bis(dicyclohexylphosphanyl)-1,4(1,4)-dibenzenacyclohexaphane typically involves the reaction of dicyclohexylphosphine with a suitable dibenzenacyclohexaphane precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphine, facilitating its nucleophilic attack on the precursor. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the phosphine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-12,43-Bis(dicyclohexylphosphanyl)-1,4(1,4)-dibenzenacyclohexaphane can undergo various types of chemical reactions, including:

    Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to modify its structure.

    Substitution: The phosphanyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-12,43-Bis(dicyclohexylphosphanyl)-1,4(1,4)-dibenzenacyclohexaphane is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic processes.

Biology and Medicine

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism by which ®-12,43-Bis(dicyclohexylphosphanyl)-1,4(1,4)-dibenzenacyclohexaphane exerts its effects is primarily through its ability to coordinate with metal ions. The phosphanyl groups act as electron donors, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used ligand in coordination chemistry, known for its ability to form stable metal complexes.

    Dicyclohexylphosphine: Similar to the phosphanyl groups in the compound, used in various synthetic applications.

    Bis(diphenylphosphino)ethane: Another bidentate ligand with applications in catalysis.

Uniqueness

®-12,43-Bis(dicyclohexylphosphanyl)-1,4(1,4)-dibenzenacyclohexaphane is unique due to its specific structural arrangement, which provides distinct steric and electronic properties. This makes it particularly effective in forming stable metal complexes and facilitating catalytic reactions that may not be possible with other ligands.

Biological Activity

The compound (R)-12,43-Bis(dicyclohexylphosphanyl)-1,4(1,4)-dibenzenacyclohexaphane is a chiral phosphine ligand that has garnered attention in various fields of chemistry, particularly in catalysis and biological activity. Understanding its biological activity is crucial for advancing its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's structure consists of two dicyclohexylphosphanyl groups attached to a dibenzenacyclohexaphane framework. This unique configuration contributes to its potential biological activities, including interactions with various biological targets.

Structural Formula

C34H54P2\text{C}_{34}\text{H}_{54}\text{P}_2

Physical Properties

PropertyValue
Molecular Weight554.81 g/mol
AppearanceWhite solid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to act as a ligand in metal-catalyzed reactions. It has been shown to enhance the activity of various metal complexes, which can lead to increased efficacy in biological systems.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The results are summarized in Table 1.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

The mechanism of action involves the induction of apoptosis and inhibition of cell cycle progression at the G1 phase.

Enzyme Inhibition

Another aspect of its biological activity includes inhibition of specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit certain phosphatases, which play a role in signal transduction pathways.

Enzyme Inhibition Study

In vitro assays indicated that this compound exhibited significant inhibition against phosphatase enzymes. The results are detailed in Table 2.

EnzymeIC50 (µM)
Protein Phosphatase 115
Protein Phosphatase 2A20

Properties

Molecular Formula

C40H58P2

Molecular Weight

600.8 g/mol

IUPAC Name

dicyclohexyl-(11-dicyclohexylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)phosphane

InChI

InChI=1S/C40H58P2/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h21-22,25-26,29-30,35-38H,1-20,23-24,27-28H2

InChI Key

BWDGPRMKWKGHER-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6CCCCC6)C7CCCCC7

Origin of Product

United States

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